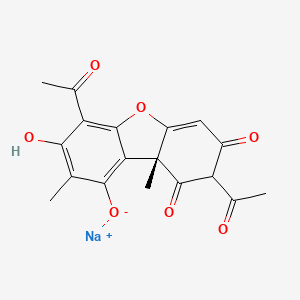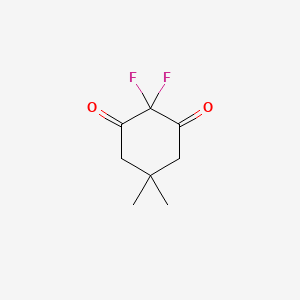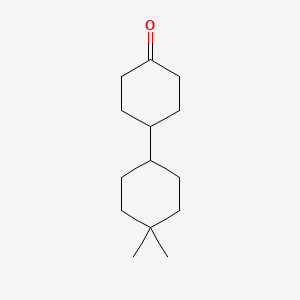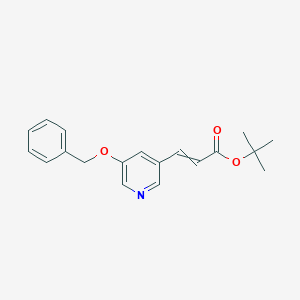
Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium usnate is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Sodium usnate, due to its enhanced solubility in water, has been explored for various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium usnate can be synthesized by neutralizing usnic acid with sodium hydroxide. The reaction typically involves dissolving usnic acid in a suitable solvent like ethanol, followed by the addition of an equimolar amount of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of sodium usnate .
Industrial Production Methods: Industrial production of sodium usnate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: Sodium usnate undergoes various chemical reactions, including:
Oxidation: Sodium usnate can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert sodium usnate back to usnic acid or other reduced forms.
Substitution: Sodium usnate can participate in substitution reactions where the sodium ion is replaced by other cations, forming different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of usnic acid.
Reduction: Usnic acid and its reduced forms.
Substitution: Different metal usnates, such as copper usnate.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored for its anticancer properties and potential use in treating leishmaniasis.
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of sodium usnate involves multiple pathways:
Antimicrobial Activity: Sodium usnate disrupts the cell membrane of bacteria, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.
Anticancer Activity: Sodium usnate induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Copper Usnate: Another salt of usnic acid with similar antimicrobial properties.
Usnic Acid: The parent compound with a broader range of biological activities.
Other Metal Usnates: Salts of usnic acid with different metal ions, such as zinc usnate and magnesium usnate.
Uniqueness: Sodium usnate is unique due to its enhanced solubility in water, making it more suitable for certain applications compared to other usnates. Its specific interactions with biological targets also make it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C18H15NaO7 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
sodium;(9aR)-4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1/t11?,18-;/m0./s1 |
Clave InChI |
MKLQPOLHKMNWKN-UMBXMVFTSA-M |
SMILES isomérico |
CC1=C(C(=C2C(=C1[O-])[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
SMILES canónico |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)







![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
